Tert-butyl ((6-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate
CAS No.:
Cat. No.: VC20448942
Molecular Formula: C13H16BrN3O2
Molecular Weight: 326.19 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl ((6-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate -](/images/structure/VC20448942.png)
Specification
Molecular Formula | C13H16BrN3O2 |
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Molecular Weight | 326.19 g/mol |
IUPAC Name | tert-butyl N-[(6-bromoimidazo[1,2-a]pyridin-2-yl)methyl]carbamate |
Standard InChI | InChI=1S/C13H16BrN3O2/c1-13(2,3)19-12(18)15-6-10-8-17-7-9(14)4-5-11(17)16-10/h4-5,7-8H,6H2,1-3H3,(H,15,18) |
Standard InChI Key | SMQAXMSPRSMGCI-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NCC1=CN2C=C(C=CC2=N1)Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises an imidazo[1,2-a]pyridine scaffold substituted with a bromine atom at the 6-position and a tert-butyl carbamate group at the 2-methyl position. The imidazo[1,2-a]pyridine system is a fused bicyclic aromatic heterocycle, contributing to planar rigidity and π-π stacking interactions in biological targets . The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions, while the tert-butyl carbamate (Boc) group acts as a protecting moiety for amines, ensuring stability during synthetic transformations .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₁₆BrN₃O₂ | |
Molecular Weight | 326.19 g/mol | |
CAS Number | 1906782-37-3 | |
Purity | ≥95% | |
Storage Conditions | 2–8°C | |
SMILES | BrC1=CN=C2N1C=CN2CNC(OC(C)(C)C)=O |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of tert-butyl ((6-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate typically involves multi-step protocols, as illustrated in recent cyclin-dependent kinase 9 (CDK9) inhibitor studies . A representative route includes:
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Boc Protection: Reaction of 2-amino-4-bromopyridine with di-tert-butyl dicarbonate (Boc₂O) in tert-butanol yields tert-butyl (4-bromopyridin-2-yl)carbamate .
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Cyclization: Condensation with α-bromoacetophenone derivatives forms the imidazo[1,2-a]pyridine core.
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Functionalization: Introduction of the methyl carbamate group via nucleophilic substitution or reductive amination .
Table 2: Representative Synthetic Steps and Yields
Step | Reaction | Conditions | Yield | Reference |
---|---|---|---|---|
1 | Boc protection | tert-butanol, 40°C | 81.4% | |
2 | Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃ | 72–85% | |
3 | Carbamate formation | DMF, DIEA, RT | 65–75% |
Reactivity and Functionalization
Biological Activity and Mechanisms
Kinase Inhibition
Analogous imidazo[1,2-a]pyridine derivatives exhibit potent CDK9 inhibition, a therapeutic target in colorectal cancer (CRC). In a 2025 study, compound LB-1—structurally related to tert-butyl ((6-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate—demonstrated an IC₅₀ of 9.22 nM against CDK9, inducing apoptosis in HCT116 CRC cells . The bromine substituent enhances hydrophobic interactions with the kinase’s ATP-binding pocket, while the carbamate group modulates solubility and bioavailability .
Applications in Drug Development
Lead Optimization
The compound’s scaffold is a starting point for structure-activity relationship (SAR) studies. Modifications include:
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C6 Substituents: Replacement of bromine with aryl groups (e.g., 3,4-difluorophenyl) improves selectivity .
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Carbamate Variations: Substituting tert-butyl with cyclopropyl enhances metabolic stability .
Table 3: Biological Data for Analogous Compounds
Compound | CDK9 IC₅₀ (nM) | HCT116 IC₅₀ (µM) | Selectivity Index (CDK9/CDK2) |
---|---|---|---|
LB-1 | 9.22 | 0.48 | >100 |
AZD5438 | 4.5 | 0.32 | 12 |
Preclinical Development
Pharmacokinetic studies of tert-butyl ((6-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate analogs reveal favorable profiles:
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